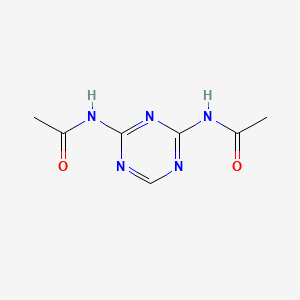

N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide

Description

Historical Development of s-Triazine Chemistry and its Derivatives

The journey of s-triazine chemistry began with early explorations of its fundamental derivatives. An old and well-known organic compound, 1,3,5-triazine (B166579), has been utilized as a foundational structure for compounds like melamine, cyanuric acid, and acetoguanamine. researchgate.net A pivotal moment in the history of s-triazines was the discovery of their potent herbicidal properties in the laboratories of J.R. Geigy Ltd. in 1952. epa.gov This led to the development and widespread use of herbicides like atrazine (B1667683) and simazine, which are synthesized from the key intermediate 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. epa.govnih.gov

The utility of cyanuric chloride as a starting material propelled the field forward. nih.gov Its three chlorine atoms can be substituted sequentially by various nucleophiles under controlled temperature conditions. nih.govrsc.org The first substitution can often be achieved at low temperatures (0–5 °C), the second at room temperature, and the third requiring heat, a consequence of the decreasing reactivity of the ring as electron-donating groups are added. nih.gov This stepwise and controllable reactivity has made cyanuric chloride an inexpensive and versatile building block for creating a vast library of s-triazine derivatives. rsc.org

Contemporary Significance of the Triazine Scaffold in Academic Research

The s-triazine scaffold is a subject of intense academic and industrial research due to its remarkable versatility. Its derivatives have found applications in numerous fields, demonstrating a broad spectrum of biological activities and material properties.

In medicinal chemistry , the triazine ring is considered a "privileged scaffold" because it appears in numerous molecules with diverse pharmacological activities. nih.govnih.govbldpharm.com Triazine derivatives have been extensively investigated and developed as anticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory agents. nih.govchemicalbook.comscispace.comresearchgate.net Several s-triazine-based drugs have been approved for clinical use, including the anticancer agent altretamine. researchgate.netscispace.com The ability to easily modify the substituents at the 2, 4, and 6 positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties, making it a highly attractive framework for drug discovery programs. nih.govnih.gov

In materials science , the unique electronic and structural properties of the s-triazine ring have been harnessed to create advanced functional materials. purdue.edusemanticscholar.org The electron-deficient nature of the triazine core makes it an excellent component for electron-transporting materials in organic electronics. semanticscholar.org Triazine-based compounds are used in the development of:

Covalent Organic Polymers (COPs): These materials exhibit porous structures and high stability, making them suitable for applications in catalysis, adsorption, and sensing. guidechem.com

Solar Cells: Triazine derivatives are employed as organic dyes, hole-transporting materials, and interfacial layers in dye-sensitized solar cells (DSSCs) and perovskite solar cells, contributing to improved efficiency and stability. purdue.eduresearchgate.net

Energy Storage: Redox-active triazine-based hydrogen-bonded organic frameworks (HOFs) are being explored as robust, high-performance cathode materials for lithium-ion and sodium-ion batteries.

The triazine scaffold's ability to form predictable, strong hydrogen-bonding networks, as famously exemplified by the melamine-cyanuric acid lattice, is also a key feature in the field of supramolecular chemistry for the construction of nanostructures and complex molecular assemblies.

Specific Focus on N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide: Structural Features and Research Rationale

This compound is a specific derivative of the s-triazine core. While detailed academic studies on this particular compound are limited in publicly available literature, its structure and the chemistry of related compounds allow for a discussion of its features and potential research interest.

Structural Features: The molecule features a central 1,3,5-triazine ring. At positions 2 and 4, the ring is substituted with acetamido groups (-NHC(O)CH₃). Position 6 of the triazine ring remains unsubstituted with a hydrogen atom.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 5961-78-4 | C₇H₉N₅O₂ | 195.18 g/mol |

Data sourced from BLD Pharm. chemicalbook.com

The presence of two acetamido groups provides several key structural characteristics:

Hydrogen Bonding: The N-H protons and the carbonyl (C=O) oxygens of the acetamido groups can act as hydrogen bond donors and acceptors, respectively. This facilitates the formation of intermolecular hydrogen-bonding networks, which can influence the compound's crystal packing and physical properties.

Rotational Barriers: Rotation around the C-N bond connecting the triazine ring and the amide nitrogen may be hindered, a phenomenon observed in other amino-substituted triazines.

Electronic Effects: The acetamido group is an electron-withdrawing group, which will influence the electron density of the triazine ring, though less profoundly than a halogen.

Research Rationale: The rationale for synthesizing and studying this compound can be inferred from research on analogous structures. The acylation of amino groups on a triazine ring is a known strategy in medicinal chemistry and materials science.

The precursor to this compound is likely 2,4-diamino-1,3,5-triazine. The acetylation of the amino groups could serve several purposes in a research context:

Modulating Solubility and Bioavailability: Converting amino groups to amides can alter a molecule's polarity and its ability to cross biological membranes, which is a common tactic in drug design.

Creating Specific Ligands: The acetamido groups provide specific hydrogen bonding points that can be used to design molecules that bind to biological targets like enzymes or receptors. Research on N²,6-diaryl-1,3,5-triazine-2,4-diamines has shown them to be potent anticancer agents, and modifications of the amino groups are crucial for their activity. bldpharm.compurdue.edu

Building Blocks for Supramolecular Chemistry: The defined hydrogen-bonding capabilities of the diacetamide (B36884) functional groups could be exploited to build complex, self-assembling molecular architectures. The design of quadruple hydrogen-bonded systems has been achieved through the acylation of amino groups on triazines.

While this compound itself is not extensively documented, its structure places it firmly within the highly active and significant field of s-triazine chemistry. Its synthesis would likely proceed from 2,4-diamino-1,3,5-triazine, and its potential applications would logically extend into the realms of medicinal chemistry and materials science, where its more widely studied amino- and substituted-amino analogues have already proven their immense value.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetamido-1,3,5-triazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-4(13)10-6-8-3-9-7(12-6)11-5(2)14/h3H,1-2H3,(H2,8,9,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSNRSSNNDXUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC=N1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625441 | |

| Record name | N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-78-4 | |

| Record name | N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide and Structural Analogues

The synthesis of this compound and related compounds primarily relies on the functionalization of a pre-existing triazine core. Key strategies involve the use of diaminotriazine precursors and subsequent acylation.

Condensation Reactions Utilizing Diaminotriazine Precursors

The formation of the triazine ring itself is a critical first step. A common method for synthesizing 2,4-diamino-1,3,5-triazine derivatives involves the reaction of dicyandiamide (B1669379) with nitriles. rsc.orgresearchgate.net This approach is versatile and can be adapted to produce a variety of substituted diaminotriazines, which can then serve as precursors for this compound. For instance, the reaction of cyanoguanidine with various nitriles can yield 6-substituted-2,4-diamino-1,3,5-triazines. nih.gov

Another established route involves the condensation of amidines with other reagents. For example, 1,2-dihydro-1,3,5-triazines can be synthesized from amidines and N,N-dimethylethanolamine in a reaction catalyzed by copper(II) chloride, which involves the formation of three C-N bonds in an oxidative annulation process. nih.gov Furthermore, a one-pot synthesis from primary alcohols and amidines using a supported platinum nanoparticle catalyst offers a green and atom-efficient pathway to triazines through sequential dehydrogenation, condensation, and dehydration. rsc.org

A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been prepared through a one-pot, three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines. researchgate.net This method, often assisted by microwave irradiation, is followed by a base-promoted rearrangement and dehydrogenative aromatization to yield the final products. researchgate.net

Acylation Strategies of Aminotriazine (B8590112) Substrates

Once the diaminotriazine core is synthesized, the subsequent acylation of the amino groups is the key step to obtain this compound. This can be achieved through various acylation methods. While specific literature on the direct acylation of 2,4-diamino-1,3,5-triazine to the diacetamide (B36884) is not extensively detailed in the provided results, general principles of amine acylation would apply. This would typically involve reacting the diaminotriazine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

The design of quadruple hydrogen-bonded systems has been described through the acylation of the amino groups of 2,4-diamino-1,3,5-triazine derivatives. rsc.org Additionally, a selective approach for synthesizing N-( rsc.orgresearchgate.netjmaterenvironsci.comtriazine-2-yl) amides from ketones and 2-amino rsc.orgresearchgate.netjmaterenvironsci.comtriazines through an oxidative C-C bond cleavage reaction has been reported, showcasing an alternative to traditional acylation. semanticscholar.orgnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of triazine derivatives, offering significant advantages in terms of reduced reaction times and often improved yields. researchgate.netnih.govnih.govyoutube.comnih.gov The synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide and nitriles can be efficiently carried out under microwave irradiation, which is considered a green procedure due to the reduction in solvent use and shorter reaction times. rsc.orgresearchgate.net

For example, a library of 126 different 6,N2-diaryl-1,3,5-triazine-2,4-diamines was prepared using a one-pot, microwave-assisted method. researchgate.net This approach significantly shortens the reaction time compared to conventional heating methods. Similarly, the parallel synthesis of a library of phenyl dihydrotriazines saw a dramatic decrease in reaction times from an average of 22 hours to 35 minutes when using microwave irradiation. nih.gov Microwave heating has also been successfully applied to the synthesis of tri-substituted 1,3,5-triazines from metformin, yielding quantitative results under mild, catalyst-free conditions. nih.gov

Green Chemistry Approaches in Triazine Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of triazine derivatives to develop more sustainable and environmentally friendly processes. jmaterenvironsci.commdpi.com Key strategies include the use of greener solvents, alternative energy sources like ultrasound and microwaves, and one-pot reactions to minimize waste and energy consumption.

Sonochemistry, the use of ultrasound to promote chemical reactions, has been shown to be an effective green method for synthesizing 1,3,5-triazine (B166579) derivatives. jmaterenvironsci.com This approach can lead to high yields in very short reaction times (e.g., over 75% yield in 5 minutes) using water as a solvent, making it a significantly "greener" alternative to classical heating methods. jmaterenvironsci.com

One-pot syntheses are also a cornerstone of green chemistry in this field. A cost-effective and environmentally benign one-pot synthesis of triazines from primary alcohols and amidines has been developed using a reusable alumina-supported platinum nanoparticle catalyst. rsc.org This method boasts high atom economy and minimal byproducts. Another example is a novel, green, and efficient microwave-assisted one-step, multi-component reaction for synthesizing pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat (solvent-free) conditions, which offers high yields and excellent atom economy. nih.gov

The use of acidic ionic liquids as both solvent and catalyst in a one-pot method for preparing 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) demonstrates another green approach. This method features convenient operation, mild reaction conditions, high product yield and purity, and the ability to recycle the ionic liquid, thus reducing waste and environmental pollution. google.com

Optimization of Reaction Conditions and Yield Enhancement for this compound

While specific detailed research on the optimization of reaction conditions and yield enhancement exclusively for this compound is not prominently available in the provided search results, general principles for optimizing similar reactions can be applied.

For condensation reactions to form the triazine ring, optimization often involves screening different catalysts, solvents, and temperature profiles. For instance, in the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, the use of hydrochloric acid and subsequent treatment with a base under microwave irradiation was found to be effective. researchgate.net

For the acylation step, optimization would involve the choice of acetylating agent, the base used to scavenge the acid byproduct, the solvent, and the reaction temperature and time. The reactivity of the aminotriazine substrate is a crucial factor; electron-donating or withdrawing groups on the triazine ring can influence the nucleophilicity of the amino groups and thus the ease of acylation. google.com

The use of microwave irradiation has been shown to significantly enhance yields and reduce reaction times in the synthesis of various triazine derivatives. researchgate.netnih.govnih.gov For example, in the synthesis of tri-substituted 1,3,5-triazines, microwave irradiation led to near-quantitative yields. nih.gov Therefore, applying microwave-assisted techniques to the acylation of 2,4-diamino-1,3,5-triazine would be a logical step towards optimizing the synthesis of this compound.

A study on the synthesis of N-( rsc.orgresearchgate.netjmaterenvironsci.comtriazine-2-yl) amides from ketones and 2-amino rsc.orgresearchgate.netjmaterenvironsci.comtriazines optimized reaction conditions by screening various copper salts and solvents, demonstrating that such systematic optimization can significantly improve product yields. semanticscholar.orgnih.gov

Table 1: Summary of Synthetic Methodologies for Triazine Derivatives

| Synthetic Method | Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Condensation | Dicyandiamide, Nitriles | Versatile for substituted diaminotriazines. | rsc.orgresearchgate.net |

| Condensation | Amidines, Aldehydes/Alcohols | One-pot, green, and atom-efficient. | rsc.orgresearchgate.net |

| Acylation | Aminotriazines, Acetylating Agents | Functionalizes the triazine core. | rsc.orgsemanticscholar.orgnih.gov |

| Microwave-Assisted | Various | Reduced reaction times, improved yields. | researchgate.netnih.govnih.govyoutube.comnih.gov |

| Sonochemistry | Various | Green method, high yields, short reaction times. | jmaterenvironsci.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-diamino-1,3,5-triazine |

| 6-substituted-2,4-diamino-1,3,5-triazines |

| 1,2-dihydro-1,3,5-triazines |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines |

| N-( rsc.orgresearchgate.netjmaterenvironsci.comtriazine-2-yl) amides |

| phenyl dihydrotriazines |

| tri-substituted 1,3,5-triazines |

| pyridinyl-1,3,5-triazine-2,4-diamine hybrids |

| 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine |

| Acetic anhydride |

| Acetyl chloride |

| Cyanoguanidine |

| Dicyandiamide |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of triazine derivatives. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the electronic environment of each nucleus. For molecules like N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide, NMR is particularly crucial for studying conformational isomerism arising from restricted rotation around the C(triazine)–N(acetamide) bonds. mdpi.com

In solution, related 1,3,5-triazine (B166579) compounds are known to exist as a mixture of conformers, often a symmetric "propeller" form and an asymmetric one where one of the side groups is rotated out of plane. mdpi.com Variable Temperature (VT) NMR studies can be employed to probe these dynamics. At low temperatures, the rotation is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. Conversely, at higher temperatures, the rotation becomes rapid, leading to averaged signals. mdpi.com The energy barriers for this rotation can be calculated from these experiments, providing insight into the molecule's flexibility. mdpi.com Two-dimensional NMR techniques, such as NOESY, are also instrumental in determining through-space correlations, further refining the conformational analysis. mdpi.com

Table 1: Representative NMR Chemical Shift Data for a Related N-( mdpi.comresearchgate.netderpharmachemica.comtriazine-2-yl) Structure Note: Data is based on a similar structure and serves as a reference for expected chemical shift regions.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |

| ¹H | ~11.4 | Broad Singlet | Amide N-H |

| ¹H | ~8.5 | Singlet | Triazine C-H |

| ¹H | ~2.6 | Singlet | Acetyl -CH₃ |

| ¹³C | ~187 | - | Amide Carbonyl (C=O) |

| ¹³C | ~165-160 | - | Triazine Ring Carbons |

| ¹³C | ~36 | - | Acetyl -CH₃ |

| Data derived from studies on related N-( mdpi.comresearchgate.netderpharmachemica.comtriazine-2-yl) α-ketoamides. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding framework of this compound. cardiff.ac.uk These methods probe the distinct vibrational modes of the molecule, such as stretching, bending, and rocking motions. cardiff.ac.uk

The IR spectrum is particularly sensitive to polar functional groups. Key expected absorptions include:

N-H Stretching: A broad band typically in the region of 3200-3500 cm⁻¹.

C-H Stretching: Sharp peaks just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption around 1670-1700 cm⁻¹, characteristic of the acetamide (B32628) carbonyl group. nih.gov

N-H Bending / C-N Stretching (Amide II): A band in the 1550-1600 cm⁻¹ region. nih.gov

Triazine Ring Vibrations: A series of characteristic peaks, often found between 1400 and 1600 cm⁻¹, corresponding to C=N and C-N stretching modes within the heterocyclic ring. nih.gov

Raman spectroscopy provides complementary information, as it is more sensitive to non-polar, symmetric vibrations. cardiff.ac.uk The combination of IR and Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for a complete and accurate assignment of the molecule's 123 normal vibrational modes. unifi.it

Table 2: Representative Infrared (IR) Absorption Bands for a Related Triazine Structure

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3461 | - | N-H Stretch |

| ~1698 - 1675 | Strong | C=O Stretch (Amide I) |

| ~1603 - 1549 | Medium-Strong | Triazine Ring Stretch / N-H Bend (Amide II) |

| ~1426 | Medium | C-H Bend (Methyl) |

| ~1345 | Medium | C-N Stretch |

| ~810 | - | Ring Bending Modes |

| Data derived from studies on related N-( mdpi.comresearchgate.netderpharmachemica.comtriazine-2-yl) α-ketoamides. nih.gov |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous confirmation of the molecular structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. uchicago.edu

For a related N-( mdpi.comresearchgate.netderpharmachemica.comtriazine-2-yl) compound, single-crystal X-ray analysis was used to unequivocally confirm its structure. nih.gov A typical analysis for this compound would yield data on its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. The resulting structural model would detail the planarity of the triazine ring and the orientation of the diacetamide (B36884) substituents relative to the ring, providing empirical data to compare with computational models and solution-state NMR studies.

Table 3: Parameters Determined by X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., Monoclinic). |

| Space Group | Describes the symmetry operations of the unit cell (e.g., C2/c). uchicago.edu |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C=O, C-C). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-N-C). |

| Torsion Angles | Dihedral angles describing the conformation around a bond. |

| Intermolecular Interactions | Distances and geometries of hydrogen bonds or π-π stacking. |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to study its structure by analyzing how it fragments. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula. nih.gov For instance, observing a protonated molecular ion ([M+H]⁺) with a mass-to-charge ratio (m/z) that matches the calculated value confirms the elemental composition. nih.gov

When subjected to energy in the mass spectrometer, the molecule breaks apart in a predictable manner. The analysis of these fragments provides structural clues. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the amide bond, resulting in the loss of an acetamide group (-NHCOCH₃) or an acetyl radical (•COCH₃).

Fission of the triazine ring itself, a common pathway for triazine-based compounds. researchgate.netderpharmachemica.com

Sequential loss of smaller neutral molecules like ketene (B1206846) (CH₂=C=O) from the acetyl groups.

Table 4: Plausible Fragmentation Ions in the Mass Spectrum of this compound

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion. |

| [M - 42]⁺ | Loss of a ketene (CH₂CO) fragment. |

| [M - 43]⁺ | Loss of an acetyl radical (•COCH₃). |

| [M - 58]⁺ | Loss of an acetamide radical (•NHCOCH₃). |

| Ring Fragments | Various smaller ions resulting from the cleavage of the 1,3,5-triazine ring. |

Advanced Spectroscopic Techniques for Investigating this compound in Solution and Solid-State

Beyond the core methods, a range of advanced spectroscopic techniques can offer deeper insights into the properties of this compound.

2D NMR Spectroscopy: Techniques like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals by correlating nuclei through one or multiple bonds, respectively. mdpi.com This is crucial for complex structures where simple 1D spectra may be ambiguous.

Dynamic NMR (DNMR): As mentioned, this technique involves recording NMR spectra at various temperatures to study dynamic processes like conformational exchange or tautomerism. mdpi.com By analyzing the changes in the spectra, kinetic and thermodynamic parameters for these processes can be determined.

Computational Spectroscopy: The use of theoretical models, particularly Density Functional Theory (DFT), is now standard practice. researchgate.net DFT calculations can predict NMR chemical shifts, IR and Raman vibrational frequencies, and electronic transition energies. mdpi.comresearchgate.net Comparing these computed spectra with experimental data provides a more robust assignment of spectral features and a deeper understanding of the molecule's properties. unifi.it

Solid-State NMR (ssNMR): While solution NMR provides data on dynamic molecules, ssNMR can characterize the compound in its solid, crystalline form. This can reveal information about polymorphism (the existence of different crystal structures) and provide structural details that are complementary to X-ray crystallography.

Reactivity Profiles and Mechanistic Investigations

Reaction Mechanisms Involving the Triazine Ring System

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle, a characteristic that makes it highly susceptible to nucleophilic attack and generally resistant to electrophilic substitution. eurekaselect.comnih.gov Its reactivity is often compared to that of pyridine-like aza-aromatic systems, though it is significantly more electron-deficient. acs.org The primary reaction mechanisms involving the triazine ring are nucleophilic aromatic substitution (SNAr) and inverse-electron-demand Diels-Alder (IEDDA) reactions.

Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent reaction pathway for 1,3,5-triazines. arkat-usa.org The presence of three nitrogen atoms in the ring significantly lowers the energy of the aromatic π-orbitals, facilitating attack by nucleophiles even without strong leaving groups. The mechanism can proceed through a stepwise pathway involving a stabilized anionic intermediate (Meisenheimer complex) or via a concerted mechanism. nih.gov Research on various substituted 1,3,5-triazines has shown that both mechanisms are possible, with the specific pathway influenced by the nature of the nucleophile, leaving group, and substituents on the triazine ring. acs.orgnih.gov For N,N'-(1,3,5-triazine-2,4-diyl)diacetamide, the acetamido groups (-NHCOCH₃) act as resonance electron-donors, which can somewhat temper the extreme electron deficiency of the ring but are not sufficient to prevent nucleophilic attack, especially if a good leaving group is present at the C-6 position.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-poor nature of the triazine ring makes it an excellent diene for IEDDA cycloadditions with electron-rich dienophiles. This reaction typically results in the formation of a new heterocyclic system, following the initial cycloaddition and subsequent extrusion of a stable molecule like nitrogen (N₂). Studies on related 1,3,5-triazines have demonstrated that this is a viable pathway for constructing more complex fused-ring systems. psu.edu The reaction of 3-aminopyrrole with 1,3,5-triazines, for instance, can proceed through an IEDDA mechanism, showcasing the ring's ability to act as a diene. psu.edu

Functional Group Transformations and Derivatization of the Acetamide (B32628) Moieties

The acetamide groups in this compound offer sites for various chemical modifications and derivatizations. These transformations can alter the compound's physical and chemical properties without directly modifying the triazine core.

Reactions at the Amide Nitrogen and Carbonyl Group: The amide linkage itself is a versatile functional group. Research on analogous 2-amino- acs.orgnih.govresearchgate.nettriazines has shown that the amino group can undergo further reactions. For example, reactions with ketones in the presence of an oxidizing system (like I₂/CuCl) can lead to the formation of N-( acs.orgnih.govresearchgate.nettriazine-2-yl) α-ketoamides or N-( acs.orgnih.govresearchgate.nettriazine-2-yl) amides through oxidative C-C bond cleavage. nih.govsemanticscholar.org A plausible mechanism involves the initial oxidation of the ketone, followed by nucleophilic attack by the triazine's amino/amido nitrogen to form an intermediate that is further oxidized or rearranged. nih.govsemanticscholar.org This suggests that the acetamide groups of the target compound could potentially be converted into more complex amide or ketoamide structures.

Derivatization: Standard derivatization techniques used for amides are applicable for creating analogs of this compound. Silylation is a common method for increasing the volatility of amide-containing compounds for gas chromatography analysis. researchgate.net Reagents like N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA) react with the N-H bond of the amide to form silyl (B83357) derivatives. researchgate.net

| Reaction Type | Reagents/Conditions | Potential Product | Reference |

|---|---|---|---|

| Oxidative Amidation | Ketones, CuCl, I₂, DMSO, 120°C | N-( acs.orgnih.govresearchgate.nettriazine-2,4-diyl) α-ketoamides | nih.govsemanticscholar.org |

| Oxidative C-C Cleavage | Ketones, I₂, Air, DMSO, 120°C | N-( acs.orgnih.govresearchgate.nettriazine-2,4-diyl) amides | nih.govsemanticscholar.org |

| Silylation | BSTFA or MTBSTFA, Heat (60-80°C) | N,N'-bis(trimethylsilyl) derivatives | researchgate.net |

| Acylation | Chloroacetyl chloride | N-acetyl-2-chloro-acetamide derivatives | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Triazine Ring

The electronic nature of the 1,3,5-triazine ring creates a strong preference for nucleophilic substitution over electrophilic substitution. nih.gov

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the triazine ring is highly activated for SNAr. arkat-usa.org This reactivity is a cornerstone of triazine chemistry, allowing for the sequential and controlled replacement of substituents, typically halogens, at different temperatures. arkat-usa.org For instance, in 2,4,6-trichloro-1,3,5-triazine (TCT), the first chlorine can be substituted at 0°C, the second at room temperature, and the third under heating. arkat-usa.org While this compound lacks a built-in leaving group, a related derivative with a leaving group at the C-6 position would be highly susceptible to substitution by various nucleophiles (e.g., amines, phenols, thiols). arkat-usa.orgnih.gov The reaction generally proceeds via a concerted mechanism or a stepwise addition-elimination mechanism. nih.gov

Electrophilic Aromatic Substitution (EAS): In stark contrast to benzene, the 1,3,5-triazine ring is strongly deactivated towards electrophilic attack. The ring nitrogens are basic and will coordinate with the electrophile or Lewis acid catalyst, adding a positive charge to the ring and further deactivating it. libretexts.org Standard electrophilic aromatic substitution reactions like Friedel-Crafts alkylation or acylation, nitration, and halogenation, which are common for benzene, are generally not feasible for the 1,3,5-triazine ring under normal conditions. masterorganicchemistry.com The electron-donating resonance from the acetamido groups is insufficient to overcome the powerful deactivating effect of the three ring nitrogens.

| Reaction Type | Reactivity on Triazine Ring | Mechanism | Typical Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Highly Favored | Stepwise (Meisenheimer complex) or Concerted | Nucleophile, often with base; temperature-controlled for sequential substitution | acs.orgarkat-usa.orgnih.gov |

| Electrophilic Aromatic Substitution (EAS) | Strongly Disfavored | N/A (generally does not occur) | Requires harsh conditions; catalyst is often deactivated by coordination with ring nitrogens | nih.govlibretexts.orgmasterorganicchemistry.com |

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous environments is determined by the susceptibility of both the amide linkages and the triazine ring to hydrolysis. While dark, uncatalyzed hydrolytic processes for many triazines are slow, degradation can be promoted by factors such as pH, temperature, and the presence of catalysts or radiation. csbsju.edu

Hydrolysis of the Triazine Ring: The triazine ring itself can undergo hydrolytic degradation. Studies on 2,4-dihalogeno-6-heteroaryl-s-triazines show that the rate-determining step in their hydrolysis is the nucleophilic attack of water or hydroxide (B78521) on the triazine ring, leading to the replacement of a substituent with a hydroxyl group. rsc.org This process is enhanced by electron-withdrawing groups on the ring. rsc.org Metal ions, such as copper(II), have also been shown to promote the hydrolysis of triazine derivatives, leading to ring-opened or rearranged products. rsc.org

Hydrolysis of Acetamide Groups: The acetamide side chains are susceptible to both acidic and basic hydrolysis, which would cleave the amide bond to yield acetic acid and the corresponding 2,4-diamino-1,3,5-triazine. This is a common degradation pathway for many N-acyl compounds.

Photodegradation: For related triazine herbicides like atrazine (B1667683) and simazine, photodegradation is a significant environmental fate process. csbsju.edu Degradation pathways often involve a combination of N-dealkylation of the side chains and hydroxylation of the triazine ring (replacement of a substituent with -OH). csbsju.edutandfonline.com By analogy, potential degradation pathways for this compound could include:

Hydrolysis of one or both acetamide groups to form N-(4-amino-1,3,5-triazin-2-yl)acetamide and subsequently 2,4-diamino-1,3,5-triazine.

Hydroxylation of the triazine ring at the C-6 position to form N,N'-(6-hydroxy-1,3,5-triazine-2,4-diyl)diacetamide.

A combination of these processes, leading to hydroxylated amino-triazines.

| Parent Compound Class | Observed Degradation Products | Degradation Pathway | Reference |

|---|---|---|---|

| Chloro-s-triazines (e.g., Atrazine) | Hydroxy-triazines (e.g., Hydroxyatrazine) | Hydrolytic dechlorination/hydroxylation | csbsju.eduresearchgate.net |

| Chloro-s-triazines (e.g., Atrazine, Simazine) | Dealkylated triazines (e.g., Deethylatrazine) | N-dealkylation (photolytic or oxidative) | csbsju.edutandfonline.comcnr.it |

| 2,4-Dihalogeno-s-triazines | 2-Halogeno-4-hydroxy-s-triazines | Stepwise hydrolysis | rsc.org |

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in the Solid State of N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide and its Derivatives

The solid-state structure of this compound and its derivatives is dominated by extensive hydrogen-bonding networks. In the parent 2,4-diamino-1,3,5-triazine compounds, the primary interactions are N-H···N hydrogen bonds, where the amino groups act as donors and the ring nitrogen atoms act as acceptors. researchgate.netrsc.org These interactions are highly directional and lead to the formation of predictable supramolecular motifs.

For instance, the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine) complexed with methanol (B129727) demonstrates how these molecules assemble. nih.govresearchgate.net Each amino (NH₂) group donates a hydrogen bond to the ring nitrogen atoms of adjacent molecules. This specific interaction, when repeated, creates centrosymmetric dimeric associations that link the triazine rings into an almost planar molecular tape. nih.govresearchgate.net These tapes are further interlinked by the solvent molecules, creating a robust three-dimensional structure. nih.gov

The acylation of the amino groups to form this compound introduces additional hydrogen bonding sites: the amide N-H group as a donor and the carbonyl oxygen (C=O) as an acceptor. This expands the range of possible hydrogen-bonding patterns, allowing for more complex networks. The interplay between N-H···N and N-H···O bonds can result in varied structural motifs, from pseudo-honeycomb networks to corrugated rosette layers, depending on the specific substituents on the triazine ring. researchgate.netrsc.org

Table 1: Hydrogen Bond Geometry in 2,4-Diamino-6-methyl-1,3,5-triazine Methanol Solvate This interactive table summarizes the key hydrogen bond parameters found in the crystal structure of a representative triazine derivative.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N (amino to ring) | 0.86 | 2.15 | 3.008(2) | 175 |

| N-H···N (amino to ring) | 0.86 | 2.22 | 3.076(2) | 177 |

| O-H···N (methanol to amino) | 0.82 | 2.13 | 2.943(2) | 173 |

| N-H···O (amino to methanol) | 0.86 | 2.11 | 2.965(2) | 174 |

Source: Adapted from crystallographic data on 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. nih.govresearchgate.net

Molecular Recognition Phenomena and Intermolecular Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The 2,4-diaminotriazine moiety is a classic example of a system capable of molecular recognition, as it provides a well-defined donor-acceptor-donor (DAD) array of hydrogen bond sites. nih.gov This DAD pattern can selectively bind with molecules that present a complementary acceptor-donor-acceptor (ADA) pattern. nih.gov

A notable example is the interaction between 2,4-diaminotriazine and uracil (B121893). Uracil possesses an ADA motif that is a direct antagonist to the triazine's DAD pattern, enabling strong and specific binding through a triple hydrogen bond. nih.gov This principle has been used to functionalize colloids with 2,4-diaminotriazine residues, which then aggregate through inter-particle hydrogen bonding. This aggregation can be completely inhibited by the addition of uracil, which binds to the triazine sites and blocks the interaction between particles, a clear demonstration of molecular recognition at the macroscopic level. nih.gov

In this compound, the introduction of acetyl groups modifies the recognition site. The molecule can present a more complex array of donors and acceptors, including the amide N-H, the ring nitrogens, and the carbonyl oxygens. This allows for what is known as quadruple hydrogen-bonded systems, which can lead to even more stable and specific molecular recognition events. researchgate.net These strong intermolecular interactions are fundamental to the self-assembly strategies employed in the crystal engineering of triazine derivatives. nih.govnih.gov

Self-Assembly Strategies and Formation of Ordered Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound and its derivatives, hydrogen bonding is the primary driver of this process. nih.govresearchgate.net The famous melamine-cyanuric acid system is a testament to the power of multiple hydrogen bonds in triazine chemistry to create highly stable, non-covalent polymeric structures. researchgate.net

By modifying the substituents on the 2,4-diamino-1,3,5-triazine scaffold, chemists can control the resulting supramolecular architecture. researchgate.netrsc.org Research on various 2,4-diamino-6-R-1,3,5-triazine derivatives has shown that the N-H···N interactions can be tuned to produce a range of structures. rsc.org For example, different R groups can steer the assembly towards pseudo-honeycomb networks or corrugated rosette layers. rsc.org The acylation of the amino groups, as in this compound, is a deliberate design strategy to create quadruple hydrogen-bonded motifs. These motifs are exceptionally stable and directional, making them ideal for the non-covalent synthesis of linear polymers and complex nanostructures. researchgate.net

Co-crystallization and Inclusion Complex Formation

Co-crystallization is a technique used in crystal engineering to combine two or more different molecules into a single, well-defined crystalline structure. This strategy is particularly effective for triazine derivatives due to their robust hydrogen-bonding capabilities. By pairing a triazine derivative with a suitable co-former, new materials with modified physical and chemical properties can be designed.

A clear example of this is the co-crystal formed between 2,4-diamino-6-phenyl-1,3,5-triazine and sorbic acid. researchgate.net In this structure, the triazine and acid molecules are linked by a combination of N-H···O and O-H···N hydrogen bonds, forming a distinct R²₂(8) graph-set motif. researchgate.net Furthermore, the triazine molecules themselves form base pairs via N-H···N bonds. researchgate.net The combination of these interactions creates a supramolecular ribbon structure, demonstrating how co-crystallization can be used to build intricate, multi-component assemblies. researchgate.net This approach holds significant potential for this compound, where the acetamido groups could interact with a wide range of co-formers containing hydrogen bond donors or acceptors.

Table 2: Crystal Data for 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid (1/1) Co-crystal This interactive table provides the crystallographic data for a co-crystal involving a triazine derivative, illustrating a key concept in crystal engineering.

| Parameter | Value |

| Chemical Formula | C₉H₉N₅·C₆H₈O₂ |

| Molecular Weight | 299.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 33.867 (2) |

| b (Å) | 7.4289 (3) |

| c (Å) | 12.2015 (8) |

| β (°) | 94.241 (2) |

| Volume (ų) | 3061.4 (3) |

| Z (molecules/unit cell) | 8 |

Source: Adapted from Thanigaimani, K., et al. (2007). researchgate.net

Polymorphism and Solid-State Transformations of Triazine Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is common in organic molecules capable of forming strong intermolecular interactions, such as hydrogen bonds. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability.

For triazine derivatives, the potential for varied hydrogen-bonding schemes (e.g., N-H···N vs. N-H···O) and conformational flexibility increases the likelihood of polymorphism. Studies on trisubstituted 1,3,5-triazines have revealed the existence of different conformers in solution, such as symmetric "propeller" and asymmetric forms, which arise from rotation around the C(triazine)-N(amino) bond. mdpi.com It is plausible that these different conformers could pack in distinct ways in the solid state, leading to different polymorphs.

While specific polymorphs of this compound have not been detailed in the surveyed literature, the principles of crystal engineering suggest they are likely to exist. The isolation of different polymorphic forms would depend on crystallization conditions such as solvent, temperature, and pressure. Furthermore, solid-state transformations, where one polymorph converts to another upon heating or mechanical stress, are also a possibility for these systems, driven by the search for the most thermodynamically stable crystal packing arrangement. semanticscholar.org

Coordination Chemistry and Metal Complexation

Ligand Properties of N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide

There is no available data describing the behavior of this compound as a ligand, including its potential denticity, the nature of its donor atoms, or its general coordination tendencies with various metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

No published methods for the synthesis of metal complexes involving this compound could be located. As a result, there is no spectroscopic data (e.g., IR, NMR, UV-Vis, Mass Spectrometry) to report for the characterization of such complexes.

Chelation Modes and Metal-Ligand Interactions

Information regarding the specific ways in which this compound binds to metal centers, including the identification of coordinating atoms and the geometry of the resulting chelates, is not present in the current scientific literature.

Applications in Inorganic Materials Science and Catalysis (excluding biological catalysis)

There are no documented applications of metal complexes of this compound in the fields of inorganic materials science or non-biological catalysis.

Polymer Science and Advanced Materials Applications

Utilization as a Monomer in Polymer Synthesis (e.g., polyimides, polyamides)

The 2,4-diamino-1,3,5-triazine moiety, obtainable from N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide, is a diamine monomer that can be used to construct high-performance polymers such as polyimides and polyamides. These polymers are sought after for their exceptional thermal stability and mechanical strength.

Polyimides: Aromatic polyimides are synthesized through a two-step method involving the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, which is then cyclized into the final polyimide. vt.eduvt.edu The triazine ring can be incorporated into the polymer backbone, enhancing its thermal properties. For instance, a related compound, N,N'-(6-methyl-1,3,5-triazine-2,4-diyl)diacetamide, is derived from 2,4-diamino-6-methyl-1,3,5-triazine and has been used to create novel polyimides by reacting it with poly(acryloyl chloride).

| Polymer Type | Triazine-Based Monomer | Co-monomer | Key Properties of Resulting Polymer |

|---|---|---|---|

| Polyimide | 2,4-diamino-6-methyl-1,3,5-triazine derivatives | Poly(acryloyl chloride) | Classified as super-engineering plastics due to excellent thermal stability. |

| Polyamide | s-Triazine derivatives with methylene spacer groups | Various aromatic diamines | Good thermal stability (T10 in the range of 404–578°C), high char yields (35–65%), and high glass transition temperatures (204–235°C). |

Polyamides: The synthesis of aromatic polyamides can be achieved through the polycondensation of diamines with diacids or their derivatives. Triazine-containing polyamides have been synthesized that exhibit excellent thermal stability. These polymers are often soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is advantageous for processing.

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. The 1,3,5-triazine (B166579) ring is a highly effective building block for COFs, typically formed through the trimerization of nitrile-functionalized monomers. researchgate.netbojdyslab.org This process, often conducted under ionothermal conditions (e.g., in molten zinc chloride), creates a network of triazine nodes linked by organic struts. nih.gov

These Covalent Triazine Frameworks (CTFs) are noted for their:

High Porosity: They possess large surface areas, with some amorphous materials reaching up to 2000 m²/g. researchgate.netbojdyslab.org

Thermal Stability: The strong covalent bonds within the framework impart significant thermal resistance.

Tunable Properties: The properties of the CTF can be modified by changing the linking monomer used in the synthesis. nih.gov

For example, CTFs synthesized from monomers like 4,4′-(phenazine-5,10-diyl)dibenzonitrile have demonstrated high Brunauer-Emmett-Teller (BET) surface areas (up to 1460 m²/g) and significant potential for gas adsorption applications. nih.gov

| Framework Type | Triazine Precursor Monomer | Synthesis Method | Key Properties |

|---|---|---|---|

| CTF-0 | 1,3,5-Tricyanobenzene | Trimerization in molten ZnCl2 | Crystalline frameworks with surface areas ~500 m²/g; amorphous versions up to 2000 m²/g. researchgate.netbojdyslab.org |

| pBN-CTF | 4,4′-(phenazine-5,10-diyl)dibenzonitrile | Ionothermal (molten ZnCl2) | BET surface areas up to 1460 m²/g; high microporosity. nih.gov |

| AT-series Frameworks | 2-amino-4,6-dichloro-1,3,5-triazine | Friedel-Crafts reaction with various linkers (fluorene, triptycene, etc.) | Porous frameworks with varied linker units. uni-duesseldorf.de |

Role in Cross-linking and Network Formation

The multifunctional nature of triazine derivatives makes them excellent cross-linking agents, which are used to form three-dimensional polymer networks, thereby improving the mechanical, thermal, and chemical properties of materials.

One approach involves synthesizing triazine-based monomers with multiple polymerizable groups. For example, 2,4-diamino-6-phenyl-1,3,5-triazine can be reacted with acryloyl chloride to form 2,4-diacrylamido-6-phenyl-1,3,5-triazine. This diacrylamide monomer can then undergo free-radical polymerization to produce a cross-linked polymer network. rdd.edu.iq Another example is the use of 1,3,5-triazine-2,4,6-tribenzaldehyde as a cross-linker for chitosan to create pH- and thermo-responsive hydrogels through the formation of imine bonds. nih.gov

Development of Functional Materials for Non-Biological Applications (e.g., sensors, adsorbents, energy materials)

The unique electronic properties and porous nature of triazine-based materials make them suitable for a variety of functional applications beyond structural polymers.

Adsorbents: Covalent Triazine Frameworks (CTFs) are highly effective adsorbents for gases. Their high nitrogen content and microporous structure lead to strong interactions with CO2 molecules. pBN-CTFs have shown CO2 uptake as high as 96 mg/g at 293 K and a high heat of adsorption, making them promising materials for carbon capture. nih.gov

Sensors: The fluorescence of certain triazine-based porous organic polymers can be quenched in the presence of specific analytes. This property has been exploited to develop sensors, for instance, for the detection of iodine.

Energy Materials: The ordered, porous structures of triazine-based COFs are being explored for energy storage applications. By compositing these frameworks with materials like polyethylene oxide and lithium salts, it is possible to create solid-state electrolytes with high ionic conductivity.

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity of N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. Methods such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), can be employed to model the molecule's properties.

The distribution of electron density is a key determinant of the molecule's reactivity. The triazine ring is inherently electron-deficient, which influences the properties of its substituents. The nitrogen atoms in the ring act as electron-withdrawing groups, affecting the electron density on the attached acetamide (B32628) moieties.

Key Electronic Properties from Quantum Chemical Calculations:

| Property | Description | Predicted Characteristics for this compound |

| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability. | The HOMO is likely to be localized on the acetamide groups, while the LUMO may be centered on the electron-deficient triazine ring. The HOMO-LUMO gap would provide insights into its potential as an electronic material. |

| Electrostatic Potential (ESP) | The ESP map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack. | Regions of negative potential are expected around the nitrogen atoms of the triazine ring and the oxygen atoms of the carbonyl groups, indicating potential sites for electrophilic attack or coordination. Positive potential would be found around the hydrogen atoms of the amino groups. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides information about charge transfer interactions within the molecule. | NBO analysis can quantify the delocalization of electron density from the acetamide substituents to the triazine ring, which is crucial for understanding the molecule's stability and electronic properties. researchgate.net |

The reactivity of this compound can be predicted by examining these electronic properties. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic substitution reactions, although the presence of the diacetamide (B36884) groups modifies this reactivity compared to simpler triazines.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound. By simulating the motion of atoms and molecules over time, MD can provide insights into the dynamic behavior of the compound in different environments.

The flexibility of the acetamide side chains allows for various conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might pack in a solid-state material or interact with other molecules in solution. mdpi.com

Key Insights from Molecular Dynamics Simulations:

| Aspect | Description | Relevance to this compound |

| Conformational Isomers | Different spatial arrangements of the acetamide groups relative to the triazine ring. | MD simulations can reveal the preferred orientations of the acetamide groups, which are influenced by steric hindrance and intramolecular hydrogen bonding. |

| Intermolecular Interactions | How molecules of this compound interact with each other. | These simulations can predict the formation of hydrogen-bonded networks and π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. |

| Solvent Effects | The influence of the surrounding medium on the molecule's conformation and interactions. | By performing simulations in different solvents, it is possible to understand how the environment affects the molecule's behavior. |

While specific MD studies on this compound are not widely reported, research on similar triazine derivatives highlights the importance of such simulations in understanding their dynamic properties. dtic.mil

Density Functional Theory (DFT) for Predicting Spectroscopic Properties and Reaction Pathways

Density Functional Theory (DFT) has become a standard computational method for predicting a wide range of properties for organic molecules, including those with triazine scaffolds. d-nb.infonih.gov For this compound, DFT can be used to predict spectroscopic data and explore potential reaction pathways.

Predicted Spectroscopic Properties using DFT:

| Spectroscopy | Predicted Information |

| Infrared (IR) Spectroscopy | DFT calculations can predict the vibrational frequencies and intensities of IR-active modes. This includes the characteristic stretching frequencies of N-H, C=O, and C-N bonds, as well as the vibrations of the triazine ring. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts for ¹H and ¹³C nuclei can be calculated, aiding in the interpretation of experimental NMR spectra and confirming the molecular structure. researchgate.net |

| UV-Vis Spectroscopy | Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the color of the compound. d-nb.infonih.gov |

DFT is also invaluable for studying reaction mechanisms. For this compound, this could involve modeling its synthesis, degradation, or participation in further chemical transformations. semanticscholar.orgnih.gov By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway and its feasibility.

Computational Studies on Hydrogen Bonding and Supramolecular Interactions

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups and triazine nitrogen atoms) in this compound makes it an excellent candidate for forming extensive hydrogen-bonded networks. Computational studies are essential for understanding the nature and strength of these interactions and how they lead to the formation of supramolecular assemblies. nih.govresearchgate.net

Types of Interactions and Their Computational Investigation:

| Interaction Type | Description | Computational Approach |

| Hydrogen Bonding | The electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | DFT calculations can be used to determine the geometry, energy, and vibrational frequencies of hydrogen bonds. nih.gov |

| π-π Stacking | The non-covalent interaction between aromatic rings. | Quantum chemical calculations can quantify the strength of these interactions, which are important for the packing of molecules in crystals and the stability of supramolecular structures. |

| Supramolecular Assembly | The spontaneous organization of molecules into well-defined structures through non-covalent interactions. | Molecular dynamics simulations and DFT calculations can be used to predict the most stable supramolecular architectures. researchgate.net |

Studies on related diaminotriazines have shown that they can form a variety of hydrogen-bonding motifs, leading to structures such as tapes, rosettes, and layers. researchgate.net Computational modeling of this compound would allow for the prediction of its preferred self-assembly patterns.

Predictive Modeling of Material Properties Derived from Triazine Scaffolds

The properties of materials derived from triazine scaffolds can be predicted using computational modeling, which can accelerate the discovery and design of new materials with desired functionalities. nih.govarxiv.orgnih.gov By understanding the relationship between the molecular structure of this compound and its macroscopic properties, it is possible to tailor its design for specific applications.

Machine learning approaches, often trained on data from DFT calculations, are increasingly being used to predict material properties. arxiv.orgyoutube.com These models can learn complex structure-property relationships and rapidly screen large numbers of candidate molecules.

Predicted Material Properties and Applications:

| Property | Description | Potential Application |

| Mechanical Properties | Properties such as modulus, hardness, and tensile strength. | Development of new polymers and composites with enhanced mechanical performance. |

| Thermal Properties | Thermal stability, glass transition temperature, and coefficient of thermal expansion. | Design of high-performance materials for applications requiring thermal resistance. |

| Optical Properties | Refractive index, birefringence, and nonlinear optical properties. | Creation of new optical materials for lenses, coatings, and optoelectronic devices. |

| Electronic Properties | Band gap, charge carrier mobility, and dielectric constant. | Development of organic semiconductors, insulators, and other electronic components. |

The versatile nature of the triazine scaffold, combined with the functional groups of the diacetamide substituents, suggests that this compound could be a valuable building block for a variety of advanced materials.

Advanced Derivatives and Analogues of N,n 1,3,5 Triazine 2,4 Diyl Diacetamide

Systematic Structural Modifications and Their Chemical Impact

Systematic structural modifications of the N,N'-(1,3,5-triazine-2,4-diyl)diacetamide scaffold offer a powerful tool for modulating its chemical and physical properties. These modifications primarily involve altering substituents on the triazine ring or the N-acyl groups, leading to significant changes in electronic properties, conformation, and intermolecular interactions.

The introduction of various substituents onto the triazine ring or modification of the acetamide (B32628) groups can profoundly influence the molecule's electronic characteristics. The electron-donating or electron-withdrawing nature of these substituents directly impacts the electron density distribution within the triazine ring. rsc.orgboisestate.edu For instance, attaching electron-donating groups is expected to increase the nucleophilicity of the metal center in corresponding organometallic complexes. frontiersin.org Conversely, electron-withdrawing groups, such as trifluoromethyl (-CF3) or cyano (-CN), can shift the reduction potentials of related metal complexes to more positive values. frontiersin.org These electronic perturbations are critical in fine-tuning the molecule for specific applications, such as in the development of functional organic materials. mdpi.com

A key example of how structural changes affect chemical behavior is the acylation of 2,4-diamino-s-triazines. Studies have shown that acylation dramatically decreases the association constant of these compounds with uracil (B121893) derivatives. acs.org This phenomenon is attributed to the conformational preferences of the resulting amide groups. In bis(acylamino)triazines, the amide groups predominantly adopt a cis conformation. This conformation leads to repulsive secondary electrostatic interactions with the carbonyl groups of uracil, thereby weakening the hydrogen-bonding complexes. acs.org This contrasts sharply with acylated 2,6-diaminopyridines, where the amides prefer a trans conformation, leading to an increase in association constants. acs.org

Spectroscopic properties are also highly sensitive to structural modifications. The introduction of different auxochromes (groups that modify the ability of a chromophore to absorb light) at various positions on related heterocyclic systems causes significant shifts in their optical absorption spectra. researchgate.net For example, in synthetic chlorins, substituents at the 3 and 13 positions induce more significant redshifts and intensification of the Qy band compared to those at the 5, 10, and 15 positions. researchgate.net These substituent-induced shifts are directly correlated with the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net Such precise control over optical properties is fundamental for designing molecules for applications in materials science.

Synthesis of Novel Analogs with Tunable Chemical Properties

The synthesis of novel analogs of this compound is a field of active research, driven by the desire to create molecules with precisely controlled chemical functionalities. A variety of synthetic strategies have been developed to introduce diverse structural motifs, allowing for the fine-tuning of properties such as reactivity, solubility, and intermolecular recognition capabilities.

One powerful and efficient approach is the use of microwave-assisted synthesis. This method has been successfully employed to prepare large libraries of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from readily available starting materials like cyanoguanidine, aromatic aldehydes, and arylamines. nih.govresearchgate.net The one-pot, three-component reaction, followed by a base-promoted rearrangement and dehydrogenative aromatization, provides a convenient route to a wide range of derivatives. nih.gov Similarly, microwave irradiation has been utilized in the reaction of dicyandiamide (B1669379) with nitriles, offering a green synthetic procedure due to reduced solvent use and shorter reaction times. researchgate.netrsc.org

Stepwise nucleophilic substitution is another cornerstone of triazine chemistry, allowing for controlled functionalization. Starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), chlorine atoms can be sequentially replaced by various nucleophiles. mdpi.com The selectivity of these substitutions is typically controlled by temperature, enabling the synthesis of mono-, di-, and tri-substituted triazines with high precision. mdpi.com This method has been used to incorporate diverse functional groups, including aminobenzenesulfonamides, aminoalcohols, and piperazines, onto the triazine core. mdpi.com

More advanced synthetic transformations allow for the introduction of complex functionalities. For example, a selective method has been developed for synthesizing N-( mdpi.comresearchgate.netresearchgate.nettriazine-2-yl) α-ketoamides and N-( mdpi.comresearchgate.netresearchgate.nettriazine-2-yl) amides from the reaction of 2-amino mdpi.comresearchgate.netresearchgate.nettriazines with ketones. semanticscholar.org This transformation proceeds through either an oxidation or an oxidative C-C bond cleavage mechanism, depending on the reaction conditions, and demonstrates good functional group tolerance. semanticscholar.org Such methods expand the chemical space accessible from simple triazine precursors. Furthermore, novel 1,4-dihydrobenzo[e] mdpi.comacs.orgmdpi.comtriazines featuring an acetyl group have been synthesized via an oxidative cyclization of functionally substituted amidrazones, showcasing the versatility of triazine-related synthons in creating more complex heterocyclic systems. mdpi.com

The table below presents examples of synthetic methods for creating analogs.

| Synthetic Method | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Microwave-Assisted One-Pot Synthesis | Cyanoguanidine, Aromatic Aldehydes, Arylamines | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | High efficiency, library generation. nih.govresearchgate.net |

| Stepwise Nucleophilic Substitution | 2,4,6-Trichloro-1,3,5-triazine, Various Nucleophiles | Mono-, di-, or tri-substituted triazines | Controlled, sequential functionalization. mdpi.com |

| Oxidative C-C Bond Cleavage | 2-Amino mdpi.comresearchgate.netresearchgate.nettriazines, Ketones | N-( mdpi.comresearchgate.netresearchgate.netTriazine-2-yl) amides | Introduces amide functionality directly from ketones. semanticscholar.org |

| Oxidative Cyclization | Functionally substituted amidrazones | 1,4-Dihydrobenzo[e] mdpi.comacs.orgmdpi.comtriazines | Creates fused heterocyclic systems. mdpi.com |

Structure-Reactivity Relationships within the this compound Derivative Family

Understanding the relationship between molecular structure and chemical reactivity is paramount for the rational design of functional molecules. Within the family of this compound derivatives, specific structural features have been shown to dictate reactivity, particularly in the context of intermolecular interactions and catalytic potential.

The conformation of the N-acylamino groups is a critical determinant of the molecule's ability to form hydrogen-bonded complexes. As previously mentioned, the acylation of 2,4-diaminotriazines results in amide groups that favor a cis conformation. acs.org This conformational preference creates steric and electronic repulsion with potential binding partners like uracil, significantly reducing the stability of the resulting complexes. acs.org This illustrates a clear structure-reactivity principle: the seemingly subtle choice of a triazine over a pyridine (B92270) core can completely invert the effect of acylation on molecular recognition properties. acs.org

The electronic nature of substituents on the triazine ring also governs the reactivity of the molecule. For instance, in the synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-iminoacetonitriles, the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline yields the expected iminoacetonitriles. nih.gov However, when nitrosobenzene (B162901) is used instead, an unexpected rearrangement occurs, leading to the formation of 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides. nih.gov This divergence in reaction pathways highlights the sensitivity of the triazine system to the electronic properties of the reacting partners, providing a basis for selectively synthesizing different classes of compounds. nih.govresearchgate.net

Furthermore, the strategic placement of substituents can be used to modulate the reactivity of the entire molecule for specific applications. In the development of catalysts, electron-donating groups on the ligand can increase the electron density on a coordinated metal center, which in turn influences its reactivity towards substrates like CO2. frontiersin.org Systematic studies on such systems help establish clear structure-property relationships, where reduction potentials and catalytic activity can be directly correlated to the electronic effects (inductive and mesomeric) of the substituents. frontiersin.org These relationships are crucial for designing more efficient and selective catalysts.

Synthesis of Polymeric and Oligomeric Triazine Architectures

The rigid structure and versatile functionalization potential of the triazine ring make it an excellent building block for the synthesis of polymers and oligomers with well-defined architectures and properties. These materials find applications ranging from porous networks to high-performance plastics.

One prominent strategy involves the polycondensation of multifunctional triazine monomers. High molecular weight polyguanamines have been successfully synthesized through the solution polycondensation of 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with various aromatic diamines. researchgate.net The resulting polymers exhibit high glass transition temperatures (121 to 325 °C) and thermal stability (up to 490 °C), demonstrating the robustness of the triazine-based backbone. researchgate.net The properties of these polymers, such as solubility and thermal behavior, can be tuned by the choice of the aromatic diamine comonomer. researchgate.net

Triazine derivatives are also key components in the construction of porous organic polymers (POPs). researchgate.net These materials are synthesized to have high surface areas and permanent porosity, making them suitable for applications like gas storage and catalysis. Covalent triazine polymers (CTPs) can be synthesized via methods like the Friedel-Crafts reaction, creating robust, microporous networks. researchgate.net The nitrogen-rich nature of the triazine units contributes to the functionality and potential for post-synthetic modification of these porous materials. researchgate.net

Furthermore, the specific recognition properties of diaminotriazines can be harnessed to direct the self-assembly of macromolecules. For example, diaminotriazine-functionalized polystyrene polymers have been used as a form of "molecular mortar" to cross-link gold nanocrystals functionalized with a complementary thymine (B56734) derivative. researchgate.net The multivalent hydrogen-bonding interactions between the triazine and thymine units drive the assembly process, leading to the formation of ordered superparticles. researchgate.net This "brick and mortar" strategy showcases how the well-defined interaction geometry of the triazine core can be translated into the controlled construction of complex, hierarchical materials.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide

The current research landscape for this compound is primarily foundational, with the compound being recognized more as a synthetic intermediate or a member of the broader class of N-acylaminotriazines rather than a subject of extensive, dedicated study. The symmetrical 1,3,5-triazine (B166579) core is a well-established building block in materials science and medicinal chemistry due to its high thermal stability, electron affinity, and rigid structure. mdpi.com Research on analogous structures generally involves synthesis via the acylation of the corresponding diaminotriazine, a standard and accessible synthetic transformation.

Characterization of such triazine derivatives is routinely accomplished using a suite of standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their molecular structure. ekb.egresearchgate.netnih.gov For closely related compounds, X-ray crystallography has been employed to elucidate precise bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, which often dictate the solid-state packing and material properties.

While direct studies on the reactivity and application of this compound are not widely published, the existing literature on substituted triazines provides a solid platform from which to infer its basic chemical nature and potential. The research field is mature in the synthesis of diverse triazine derivatives but remains open for the exploration of this specific compound's unique properties.

Unexplored Research Avenues and Methodological Challenges in Triazine Chemistry

The field of triazine chemistry, while advanced, still presents significant challenges and numerous unexplored avenues, many of which are directly applicable to this compound.

Methodological Challenges:

Selective Functionalization: A primary hurdle in triazine chemistry is achieving selective functionalization. For the title compound, this manifests in several ways: selectively modifying one of the two identical N-acetamide groups, or introducing a substituent at the vacant C6 position of the triazine ring without disturbing the existing amide functionalities. Developing orthogonal protection-deprotection strategies or highly selective reaction conditions remains a key challenge.

Solubility Issues: Triazine derivatives, particularly those capable of strong intermolecular hydrogen bonding, can suffer from poor solubility in common organic solvents, complicating their synthesis, purification, and application. nih.gov Greener and more effective solvent systems are continuously being sought to address this. nih.gov

One-Pot Syntheses: While multi-component, one-pot reactions for synthesizing triazine scaffolds are being developed to improve efficiency, creating complex, asymmetrically substituted triazines in this manner is still a formidable task. newswise.comnih.govresearchgate.net

Unexplored Research Avenues:

Coordination Chemistry: The potential of this compound as a ligand for metal coordination is largely untapped. The multiple nitrogen atoms of the triazine ring and the carbonyl oxygen atoms of the acetamide (B32628) groups are excellent potential donor sites for creating novel coordination polymers or metal-organic frameworks (MOFs).

Supramolecular Chemistry: The compound's structure, featuring both hydrogen bond donors (N-H) and acceptors (C=O and ring nitrogens), makes it an ideal candidate for designing intricate supramolecular assemblies, such as organic gels, liquid crystals, or hydrogen-bonded organic frameworks (HOFs). acs.org